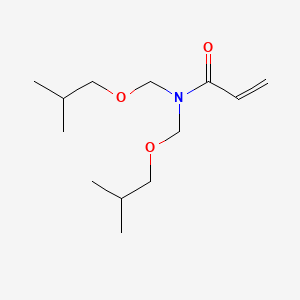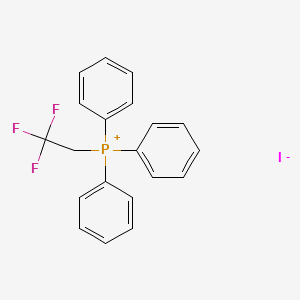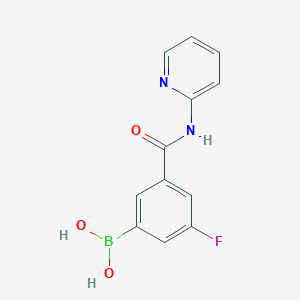
10-Oxo-6-decenoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-Oxo-6-decenoic acid is a ketocarboxylic acid with the molecular formula C10H16O3 It is an unsaturated fatty acid with a ketone functional group at the 10th carbon and a double bond between the 6th and 7th carbons
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 10-Oxo-6-decenoic acid can be achieved through several methods. One common approach involves the ozonolysis of oleic acid, followed by reduction and subsequent oxidation steps . Another method includes the use of diethyl-3-oxoglutarate, which is alkylated by 6-bromo-1-hexene and magnesium ethanolate, followed by decarboxylation and oxidation .
Industrial Production Methods
Industrial production of this compound typically involves large-scale ozonolysis and reduction processes. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product. The scalability of these methods makes them suitable for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
10-Oxo-6-decenoic acid undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The double bond allows for halogenation and other substitution reactions.
Common Reagents and Conditions
Oxidation: Osmium tetroxide and sodium periodate are commonly used for oxidation reactions.
Reduction: Sodium borohydride (NaBH4) is often used for the reduction of the ketone group.
Substitution: Halogenation reactions typically use halogens like bromine or chlorine under controlled conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Aplicaciones Científicas De Investigación
10-Oxo-6-decenoic acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: It has been studied for its role in the growth of mushroom mycelia.
Medicine: Research has shown its potential antibacterial and anti-inflammatory properties.
Industry: It is used in the production of pheromones and other biologically active compounds.
Mecanismo De Acción
The mechanism of action of 10-Oxo-6-decenoic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the proliferation of certain cancer cells by affecting the cell cycle and inducing apoptosis . The compound interacts with cyclin-dependent kinases (CDKs) and other proteins involved in cell division, leading to cell cycle arrest and programmed cell death.
Comparación Con Compuestos Similares
Similar Compounds
9-Oxo-2-decenoic acid: Another ketocarboxylic acid with similar structural features but different biological activities.
10-Hydroxy-2-decenoic acid: A hydroxylated derivative with distinct chemical properties and applications.
Uniqueness
10-Oxo-6-decenoic acid is unique due to its specific placement of the ketone group and double bond, which confer distinct reactivity and biological activity
Propiedades
Número CAS |
70994-14-8 |
|---|---|
Fórmula molecular |
C10H16O3 |
Peso molecular |
184.23 g/mol |
Nombre IUPAC |
(E)-10-oxodec-6-enoic acid |
InChI |
InChI=1S/C10H16O3/c11-9-7-5-3-1-2-4-6-8-10(12)13/h1,3,9H,2,4-8H2,(H,12,13)/b3-1+ |
Clave InChI |
ZCHRTZZNBMFOMU-HNQUOIGGSA-N |
SMILES isomérico |
C(CCC(=O)O)C/C=C/CCC=O |
SMILES canónico |
C(CCC(=O)O)CC=CCCC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[(2R,3S,4S,5R,6R)-2-[(2R,3S,4S,5S,6S)-2-[(1R,2S)-2-[[6-amino-2-[(1S)-3-amino-1-[[(2S)-2,3-diamino-3-oxopropyl]amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[(2R,3S,4S)-5-[[(2S,3R)-1-[2-[4-[4-[3-[3-[[1-amino-2-(4-chlorocyclohexyl)ethylidene]amino]propyl-methylamino]propylcarbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]ethylamino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-4-methyl-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate](/img/structure/B12648174.png)










